6-chloro-N-ethylpyridine-3-sulfonamide

Medicinal Chemistry Drug Design Physicochemical Properties

Choose this 6-chloro regioisomer for unambiguous SAR data. Its intermediate lipophilicity (XLogP3 1.1) fills the gap between 4-chloro (2.5) and 5-chloro (0.8) analogs, enabling systematic optimization of target binding and ADME. Well-characterized: ≥95% purity, mp 73–75 °C ensures reproducible downstream synthesis. Procure for kinase inhibitor and ion channel modulator programs.

Molecular Formula C7H9ClN2O2S
Molecular Weight 220.68 g/mol
CAS No. 54864-86-7
Cat. No. B3370850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-ethylpyridine-3-sulfonamide
CAS54864-86-7
Molecular FormulaC7H9ClN2O2S
Molecular Weight220.68 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CN=C(C=C1)Cl
InChIInChI=1S/C7H9ClN2O2S/c1-2-10-13(11,12)6-3-4-7(8)9-5-6/h3-5,10H,2H2,1H3
InChIKeyDTQGXDPKOOIGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-ethylpyridine-3-sulfonamide (CAS 54864-86-7): Procurement-Grade Specifications & Class Profile


6-Chloro-N-ethylpyridine-3-sulfonamide (CAS 54864-86-7) is a small-molecule sulfonamide derivative featuring a pyridine core with a chloro substituent at the 6-position and an N-ethyl sulfonamide group [1]. Its molecular formula is C₇H₉ClN₂O₂S, with a molecular weight of 220.68 g/mol [1]. This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry for the construction of more complex bioactive molecules, including potential kinase inhibitors and ion channel modulators [2].

Why 6-Chloro-N-ethylpyridine-3-sulfonamide Cannot Be Interchanged with Its 4- or 5-Chloro Regioisomers


Although 6-chloro-N-ethylpyridine-3-sulfonamide (CAS 54864-86-7) shares the same molecular formula and weight with its regioisomers, such as 4-chloro-N-ethylpyridine-3-sulfonamide (CAS 59582-90-0) and 5-chloro-N-ethylpyridine-3-sulfonamide [1] , their distinct chloro-substitution patterns on the pyridine ring lead to quantifiable differences in lipophilicity (XLogP3) and molecular shape. These variations directly impact physicochemical properties critical for drug design, such as membrane permeability and target binding, rendering the compounds non-fungible in structure-activity relationship (SAR) studies and pharmaceutical development [2].

Quantitative Differentiation Evidence for 6-Chloro-N-ethylpyridine-3-sulfonamide (54864-86-7)


Lipophilicity (XLogP3) as a Key Discriminator for Compound Prioritization in Medicinal Chemistry

The lipophilicity of 6-chloro-N-ethylpyridine-3-sulfonamide, as measured by its computed partition coefficient (XLogP3), is 1.1 [1]. This value is lower than that of its 4-chloro regioisomer (XLogP3 = 2.5) [2] and its 5,6-dichloro analog (XLogP3 = 1.8) [3], but higher than its 5-chloro regioisomer (XLogP3 = 0.8) . This quantifiable difference in lipophilicity directly influences the compound's predicted membrane permeability and solubility profile, providing a rational basis for selecting it over its analogs in lead optimization campaigns.

Medicinal Chemistry Drug Design Physicochemical Properties

Procurement-Relevant Quality Metrics: Verified Melting Point and Purity Profile

The target compound is characterized by a specific and verifiable melting point range of 73–75 °C [1]. This parameter is not consistently reported for its closest analogs, such as 4-chloro-N-ethylpyridine-3-sulfonamide or 5,6-dichloro-N-ethylpyridine-3-sulfonamide. Furthermore, it is commercially available from multiple suppliers with a confirmed purity of ≥95% [1] . The presence of a defined melting point serves as a crucial identity and quality benchmark, reducing the risk of accepting an incorrect or impure substance during procurement.

Chemical Synthesis Quality Control Procurement

Unique Structural Scaffold for Iterative SAR Exploration

The 6-chloro substitution pattern on the pyridine-3-sulfonamide scaffold is a specific and synthetically accessible handle that differs from the 4- and 5-chloro regioisomers. This positional difference is known to modulate the electronic distribution and steric environment of the pyridine ring, which can translate into distinct biological activities. While direct head-to-head biological data is limited for this specific compound, its structural distinction is a class-level inference for SAR studies [1]. The compound's utility is further supported by its inclusion in patent literature as a representative intermediate for developing sulfonamide-based pharmaceuticals [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Validated Application Scenarios for 6-Chloro-N-ethylpyridine-3-sulfonamide Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization and SAR Studies

Prioritize this compound in SAR campaigns where fine-tuning lipophilicity is critical. Its measured XLogP3 of 1.1 [1] provides a distinct intermediate lipophilicity profile compared to the more lipophilic 4-chloro (XLogP3 = 2.5) [2] and the more hydrophilic 5-chloro (XLogP3 = 0.8) analogs. This allows medicinal chemists to systematically probe the impact of halogen position on target binding and ADME properties. This approach is directly aligned with the design strategies for novel pyridine-sulfonamide hybrids targeting kinases and other enzymes [3].

Chemical Synthesis and Building Block Procurement

Procure this compound as a well-characterized intermediate for synthesizing more complex sulfonamide-containing molecules. Its defined melting point of 73–75 °C [4] and established purity of ≥95% [4] facilitate reliable quality control upon receipt, a distinct advantage over less well-characterized regioisomers. This ensures that downstream synthetic steps are initiated with a material of known identity and purity, improving experimental reproducibility and yield.

Exploratory Biology and Target Identification

Deploy this compound in phenotypic or biochemical screens as a representative of the 6-chloro-substituted pyridine sulfonamide class. While direct target engagement data is sparse for this specific molecule, its unique regioisomeric identity [5] is valuable for generating initial SAR hypotheses. Any activity observed in a screen can be directly attributed to the 6-chloro substitution pattern, providing a clear starting point for further chemical optimization, as opposed to using an unsubstituted or differently substituted analog where the structural basis for activity would be less defined.

Validation of Computed Physicochemical Models

Utilize the established computed properties of this compound, such as its XLogP3 value of 1.1 [1], as a benchmark for validating or refining in silico models predicting lipophilicity and permeability for pyridine-based sulfonamides. This data point contributes to a broader understanding of how halogen substitution patterns influence the physicochemical properties of this important scaffold, thereby enhancing the predictive power of computational drug design workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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